molecular formula C8H16N2O3 B2981125 Tert-butyl 3-(aminooxy)azetidine-1-carboxylate CAS No. 868943-45-7

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate

Cat. No.: B2981125
CAS No.: 868943-45-7
M. Wt: 188.227
InChI Key: XKVPICCSCUMOAE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminooxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium carbonate or potassium carbonate, to facilitate the formation of the aminooxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium carbonate, potassium carbonate

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Acids and Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oximes: Formed through oxidation of the aminooxy group

    Amines: Formed through reduction of the aminooxy group

    Carboxylic Acids: Formed through hydrolysis of the tert-butyl ester group

Scientific Research Applications

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminooxy)azetidine-1-carboxylate is primarily based on the reactivity of the aminooxy group. This group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, through the formation of oxime linkages. This reactivity is exploited in various applications, including bioconjugation and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminooxy)azetidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other azetidine derivatives. This reactivity makes it particularly useful in bioconjugation and the synthesis of oxime-based compounds .

Properties

IUPAC Name

tert-butyl 3-aminooxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)12-7(11)10-4-6(5-10)13-9/h6H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVPICCSCUMOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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